molecular formula C10H14N2O B14822932 (5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine

(5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine

Cat. No.: B14822932
M. Wt: 178.23 g/mol
InChI Key: AJHVOJUSYDNYAZ-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2O This compound is characterized by a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with appropriate substituents. This can be achieved through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropyl halide with the pyridine derivative.

    Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-2-yl)methanamine: This compound is similar in structure but lacks the cyclopropoxy group.

    (5-Methoxypyridin-2-yl)methanamine: This compound has a methoxy group instead of a cyclopropoxy group.

Uniqueness

The presence of the cyclopropoxy group in (5-Cyclopropoxy-3-methylpyridin-2-YL)methanamine imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(5-cyclopropyloxy-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2O/c1-7-4-9(13-8-2-3-8)6-12-10(7)5-11/h4,6,8H,2-3,5,11H2,1H3

InChI Key

AJHVOJUSYDNYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CN)OC2CC2

Origin of Product

United States

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